1-Hexyl-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1-hexyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-2-3-4-5-6-12-9(14)7-8(13)11-10(12)15/h2-7H2,1H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXYVKZAUFRWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Alkylation of Barbituric Acid
A foundational approach involves the alkylation of barbituric acid with hexyl groups. In one protocol, quinalbarbitone (5-allyl-5-(1-methylbutyl)barbituric acid) undergoes sulfuric acid-catalyzed hydrolysis to yield 5-(1-methylbutyl)-5-(2-hydroxypropyl)barbituric acid. This intermediate is then esterified with hexanoic anhydride or hexanoic acid under reflux conditions. For example, refluxing the barbiturate alcohol with hexanoic anhydride in the presence of sulfuric acid produces 1-hexyl-1,3-diazinane-2,4,6-trione in 53% yield.
Key Reaction Parameters:
Optimization of Esterification Conditions
Esterification efficiency depends on the acylating agent. Hexanoic anhydride outperforms free hexanoic acid due to its higher reactivity, reducing side-product formation. Substituting anhydrides with longer alkyl chains (e.g., decanoic anhydride) decreases yields to 46–58%, highlighting the balance between steric hindrance and reactivity.
Alternative Routes via Urea-Malonic Acid Condensation
Patent-Based Synthesis Using N,N'-Dihexyl Urea
A method adapted from CN104151254A involves condensing N,N'-dihexyl urea with malonic acid in glacial acetic acid and acetic anhydride. This one-pot reaction proceeds via cyclization, forming the diazinane trione core.
Procedure Overview:
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Reactants: N,N'-dihexyl urea (1 eq), malonic acid (1.2 eq)
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Solvent System: Glacial acetic acid (50% v/v), acetic anhydride (50% v/v)
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Conditions: Stirring at 80°C for 12 hours
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Workup: Precipitation with ice water, filtration, and recrystallization from ethanol
Yield: 68–72% (reported for analogous bicyclohexyl derivatives)
Purification and Characterization
Chromatographic Separation
Crude products are purified via flash chromatography using basic alumina. Elution with 2% ethanol in ether isolates the target compound with minimal impurities. Retention factor (Rf) values of 0.66–0.69 (TLC, silica gel) confirm homogeneity.
Physicochemical Characterization
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Elemental Analysis:
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Spectroscopic Data: IR spectra show carbonyl stretches at 1,740 cm⁻¹ (C=O) and 1,690 cm⁻¹ (N–C=O)
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity (Rf) | Key Advantage |
|---|---|---|---|
| Esterification | 53% | 0.69 | High selectivity for hexyl group |
| Urea-Malonic Acid | ~70% | 0.63 | One-pot synthesis, scalability |
Esterification offers precise control over substituent placement, whereas the urea-malonic acid route simplifies large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Hexyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of hexyl-1,3-diazinane-2,4,6-trione oxides.
Reduction: Formation of hexyl-1,3-diazinane-2,4,6-triol.
Substitution: Formation of various substituted diazinane derivatives.
Scientific Research Applications
1-Hexyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Properties of 1-Hexyl-1,3-diazinane-2,4,6-trione and Analogous Compounds
Key Observations:
- Lipophilicity: The hexyl group in the target compound likely increases lipophilicity compared to methyl (as in 1,3-dimethyl analog ) or aromatic substituents (e.g., phenobarbital ). Enhanced lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Stability and Degradation
- Metabolic Stability : Barbiturates with bulky substituents (e.g., cyclohexenyl in hexobarbital ) undergo faster hepatic metabolism. The hexyl group may resist oxidative degradation compared to smaller alkyl chains.
- Chemical Degradation: notes that thiopental (a thiobarbiturate) undergoes desulfurization in gastric juice to form butabarbital . The hexyl analog’s stability under similar conditions remains unexplored.
Q & A
Q. What are the most efficient synthetic routes for 1-Hexyl-1,3-diazinane-2,4,6-trione, and how can reaction conditions be optimized?
The synthesis of 1-Hexyl-1,3-diazinane-2,4,6-trione derivatives often involves cyclocondensation reactions. For example, thiourea derivatives can react with carbonyl compounds in the presence of catalysts like FeCl₃·6H₂O, which enhances yield by facilitating nucleophilic attack and cyclization . Optimization requires screening catalysts (e.g., Brønsted acids like PTSA or Lewis acids like FeCl₃) and adjusting parameters such as temperature (e.g., 80°C for thiourea-acid reactions) and solvent polarity . Methodological improvements focus on replacing toxic solvents with greener alternatives and reducing reaction times via microwave-assisted synthesis.
Q. What spectroscopic and crystallographic techniques are critical for characterizing 1-Hexyl-1,3-diazinane-2,4,6-trione?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in benzylidene derivatives) .
- FTIR and NMR spectroscopy: Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and confirms substitution patterns .
- Thermogravimetric analysis (TGA): Assesses thermal stability, crucial for applications in materials science .
Cross-validation using multiple techniques ensures structural accuracy, especially when spectral data conflicts (e.g., distinguishing keto-enol tautomers via ¹³C NMR) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking enhance the study of 1-Hexyl-1,3-diazinane-2,4,6-trione?
- Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO-LUMO gaps), reaction pathways, and non-covalent interactions (e.g., hydrogen bonding in crystal lattices) .
- Molecular docking: Evaluates bioactivity by simulating ligand-receptor binding (e.g., anti-HIV-1 reverse transcriptase activity in triazinane derivatives) .
- Software tools: Gaussian 16 for DFT, Discovery Studio for docking, and Crystal Explorer for Hirshfeld surface analysis . These methods reduce experimental trial-and-error and guide targeted synthesis.
Q. How can factorial design be applied to optimize the synthesis of 1-Hexyl-1,3-diazinane-2,4,6-trione?
Factorial design systematically tests variables (e.g., catalyst concentration, temperature, solvent ratio) to identify optimal conditions. For example:
- 2³ factorial design: Evaluates three factors at two levels (high/low) to model interactions between variables .
- Response Surface Methodology (RSM): Maps yield as a function of variables, enabling gradient-based optimization .
This approach minimizes resource consumption and accelerates process development, particularly in scaling reactions from lab to pilot scale .
Q. How can researchers resolve contradictions in spectral or crystallographic data for this compound?
- Multi-technique validation: Cross-check SCXRD data with NMR/FTIR to confirm substituent positions .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., C-H···O bonds) to explain packing anomalies .
- Dynamic NMR studies: Resolve fluxional behavior in solution (e.g., chair-to-chair inversion in diazinane rings) .
Q. What strategies improve the sustainability of 1-Hexyl-1,3-diazinane-2,4,6-trione synthesis?
Q. How are non-covalent interactions in 1-Hexyl-1,3-diazinane-2,4,6-trione crystals exploited for material design?
- π-π stacking and hydrogen bonding: Stabilize supramolecular frameworks for porous materials or drug delivery systems .
- Co-crystallization: Introduce co-formers (e.g., carboxylic acids) to modulate solubility and bioavailability .
Methodological Considerations
- Experimental Design: Align ontological assumptions (e.g., molecular rigidity) with analytical techniques (e.g., SCXRD for static structures vs. MD simulations for dynamics) .
- Data Integrity: Use encrypted platforms for spectral data storage and collaborative analysis .
- Scaling Challenges: Address mass transfer limitations in reactor design via computational fluid dynamics (CFD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
